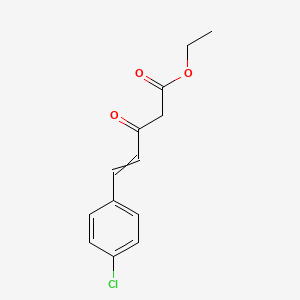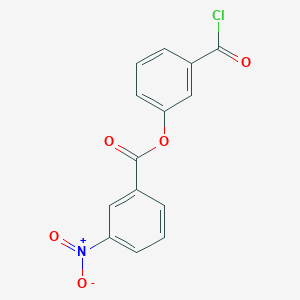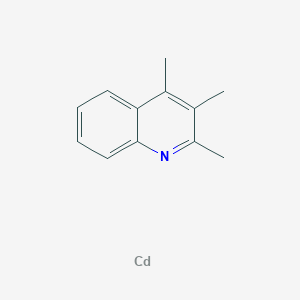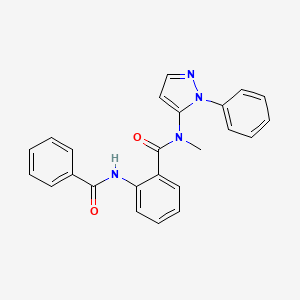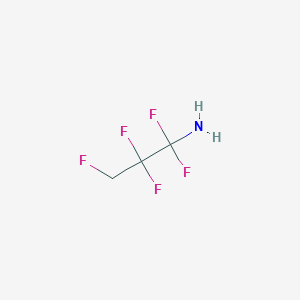![molecular formula C12H26NO2- B14391488 3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate CAS No. 88374-59-8](/img/structure/B14391488.png)
3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate is a compound that belongs to the class of propanolamines It is characterized by the presence of a hydroxy group, a hexyl chain, and a propylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate typically involves the reaction of 3-amino-1-propanol with 6-bromohexanol and propylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, or chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Regeneration of hydroxy compounds
Substitution: Formation of secondary or tertiary amines
Scientific Research Applications
3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler analog with a similar structure but lacking the hexyl and propyl groups.
6-Hydroxyhexylamine: Contains the hexyl and hydroxy groups but lacks the propanol backbone.
Propylamine: A basic amine with a propyl group but without the hydroxy and hexyl groups.
Uniqueness
3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and amino groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
88374-59-8 |
|---|---|
Molecular Formula |
C12H26NO2- |
Molecular Weight |
216.34 g/mol |
IUPAC Name |
3-[6-hydroxyhexyl(propyl)amino]propan-1-olate |
InChI |
InChI=1S/C12H26NO2/c1-2-8-13(10-7-12-15)9-5-3-4-6-11-14/h14H,2-12H2,1H3/q-1 |
InChI Key |
RDPGCYRPXACAKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCCCCO)CCC[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


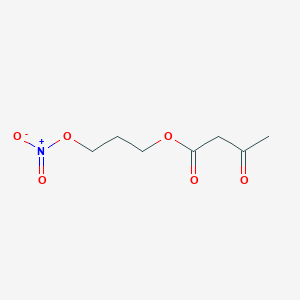
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
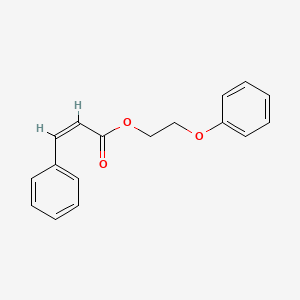
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
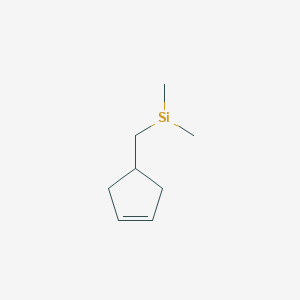

oxophosphanium](/img/structure/B14391451.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
